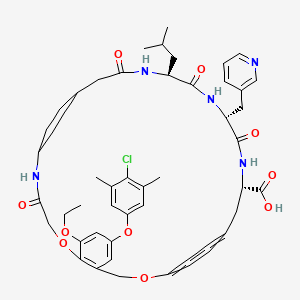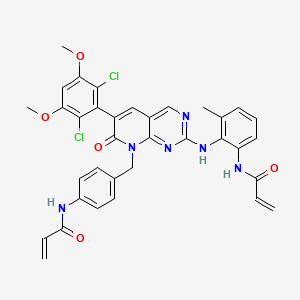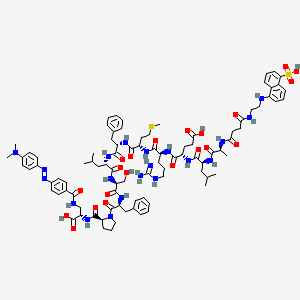
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups followed by the sequential addition of amino acids using solid-phase peptide synthesis (SPPS). The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to ensure high efficiency and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can undergo substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often used as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Serves as a substrate for enzyme activity studies, particularly for plasmepsin I.
Medicine: Utilized in drug discovery and development for its role in enzyme inhibition studies.
Industry: Applied in the development of diagnostic assays and biochemical research tools.
Mechanism of Action
The mechanism of action of EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH involves its interaction with specific enzymes, such as plasmepsin I. The peptide acts as a substrate, and its cleavage by the enzyme results in a measurable fluorescent signal. This interaction is crucial for studying enzyme kinetics and inhibitor screening .
Comparison with Similar Compounds
Similar Compounds
EDANS-CO-CH2-CH2-CO-ALERMFLSFP-Dap(DABCYL)OH: Known for its application as a plasmepsin I substrate.
Bid BH3 (80-99): Another bioactive peptide with different applications.
Uniqueness
This compound is unique due to its specific sequence and the presence of both EDANS and DABCYL groups, which allow for its use as a fluorescent probe in various biochemical assays .
Properties
Molecular Formula |
C91H122N20O21S2 |
|---|---|
Molecular Weight |
1896.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]ethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-4-methyl-2-[[(2S)-2-[[4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H122N20O21S2/c1-53(2)47-68(102-79(117)55(5)98-77(114)39-38-76(113)95-44-43-94-64-25-15-24-63-62(64)23-16-28-75(63)134(130,131)132)84(122)100-66(37-40-78(115)116)82(120)99-65(26-17-42-96-91(92)93)81(119)101-67(41-46-133-8)83(121)104-70(49-56-19-11-9-12-20-56)86(124)103-69(48-54(3)4)85(123)107-73(52-112)87(125)105-71(50-57-21-13-10-14-22-57)89(127)111-45-18-27-74(111)88(126)106-72(90(128)129)51-97-80(118)58-29-31-59(32-30-58)108-109-60-33-35-61(36-34-60)110(6)7/h9-16,19-25,28-36,53-55,65-74,94,112H,17-18,26-27,37-52H2,1-8H3,(H,95,113)(H,97,118)(H,98,114)(H,99,120)(H,100,122)(H,101,119)(H,102,117)(H,103,124)(H,104,121)(H,105,125)(H,106,126)(H,107,123)(H,115,116)(H,128,129)(H4,92,93,96)(H,130,131,132)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI Key |
FFWIGSQGIAMEJP-OCWKQUMRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
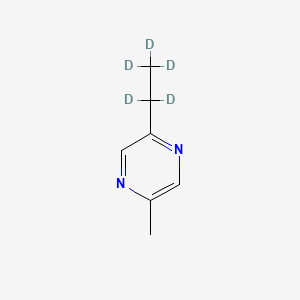
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
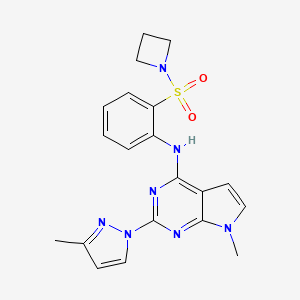
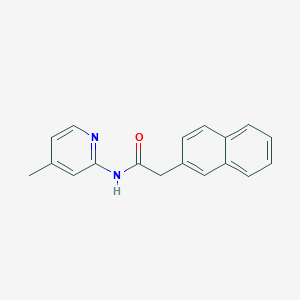

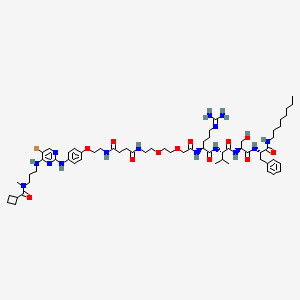
![N'-(4-chlorobenzoyl)-4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbohydrazide](/img/structure/B12378474.png)
